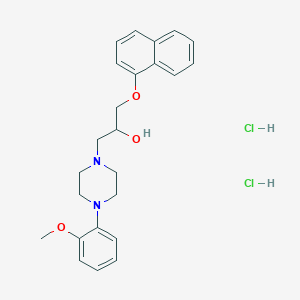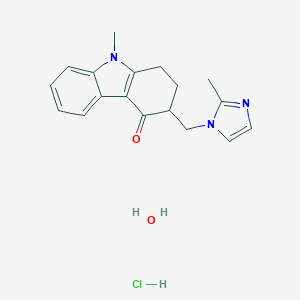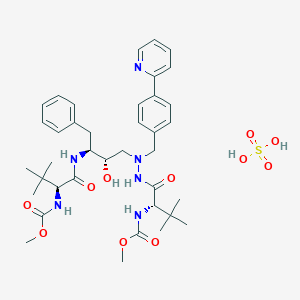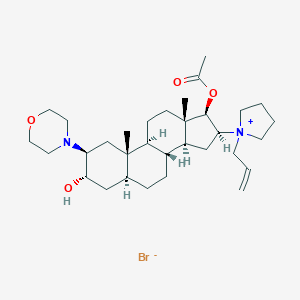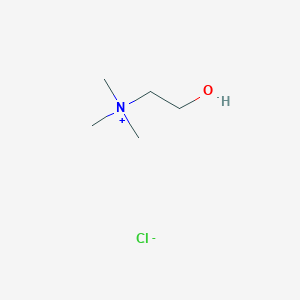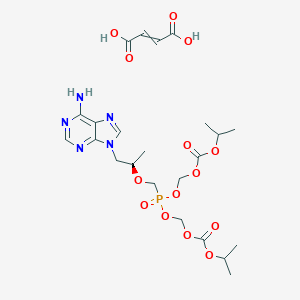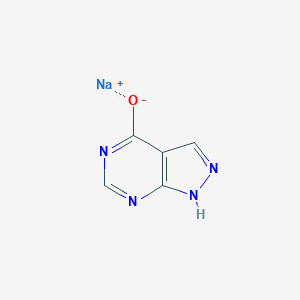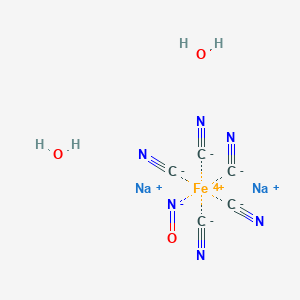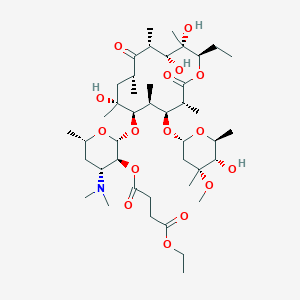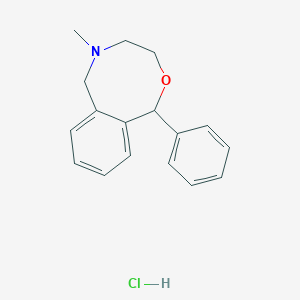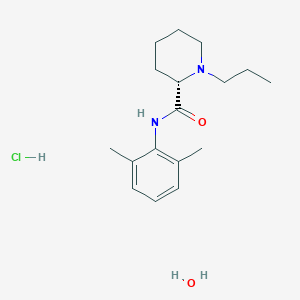
罗皮维卡因盐酸盐一水合物
描述
Ropivacaine (hydrochloride monohydrate) is an amide-type local anesthetic used for local or regional anesthesia during surgery and for short-term management of acute pain . It is marketed under the trade name Naropin by AstraZeneca . Ropivacaine is known for its long duration of action and reduced cardiotoxicity compared to other local anesthetics like bupivacaine .
科学研究应用
罗哌卡因(盐酸盐一水合物)具有广泛的科学研究应用:
化学: 用作串联质谱分析物.
生物学: 研究其对乳腺癌细胞甲基化的影响.
医学: 常用作耳鼻喉科手术的局部麻醉剂.
工业: 用于开发更安全的局部麻醉剂,以降低毒性.
作用机制
罗哌卡因通过阻断神经冲动的产生和传导来发挥其作用。 它增加了神经的电兴奋阈值,减缓了神经冲动的传播,并降低了动作电位的上升速率 . 这是通过抑制钠离子通过神经纤维细胞膜的内向运动来实现的 .
准备方法
合成路线和反应条件
罗哌卡因(盐酸盐一水合物)是通过多步合成过程合成的。合成涉及在非酮溶剂中对消旋哌可酰胺进行拆分,以得到(S)-哌可酰胺,然后进行N-丙基化以形成(S)-罗哌卡因碱。 然后将该碱转化为(S)-罗哌卡因盐酸盐一水合物,并从异丙醇中重结晶 .
工业生产方法
化学反应分析
相似化合物的比较
罗哌卡因通常与其他局部麻醉剂(如布比卡因和利多卡因)进行比较:
属性
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFRHVKMYGBJL-CKUXDGONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927544 | |
| Record name | N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132112-35-7 | |
| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-propyl-, hydrochloride, hydrate (1:1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132112-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropivacaine hydrochloride hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132112357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V910P86109 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ropivacaine Hydrochloride Monohydrate exert its anesthetic effect?
A1: Ropivacaine Hydrochloride Monohydrate is a local anesthetic that acts by blocking voltage-gated sodium channels in nerve cells [, ]. By binding to these channels, it prevents the influx of sodium ions, which is essential for the generation and propagation of nerve impulses. This effectively inhibits the transmission of pain signals to the brain.
Q2: What are the potential impurities of concern during the synthesis of Ropivacaine Hydrochloride Monohydrate and how are they monitored?
A2: The synthesis of Ropivacaine Hydrochloride Monohydrate involves the use of Palladium as a catalyst []. Trace amounts of Palladium, as well as other elemental impurities like Arsenic, Mercury, Cadmium, and Lead, can potentially contaminate the final drug product []. These Class 1 elements pose health risks and are therefore strictly regulated. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique employed to quantify these trace metals and ensure their levels remain within the limits set by the International Conference on Harmonization (ICH) guidelines [].
Q3: Does the stereochemistry of Ropivacaine Hydrochloride Monohydrate impact its pharmacological activity?
A3: Yes, Ropivacaine Hydrochloride Monohydrate is administered as the single (-)-(S)-enantiomer []. Studies have confirmed the absence of metabolic racemization, meaning the drug does not convert to its (+)-(R)-enantiomer within the body []. This is important because enantiomers can exhibit different pharmacological properties, including potency and toxicity.
Q4: How is the chemical structure of Ropivacaine Hydrochloride Monohydrate elucidated and what is its molecular formula and weight?
A4: The synthesis and structural characterization of Ropivacaine Hydrochloride Monohydrate, specifically the Carbon-14 labeled form, is described in scientific literature []. While the exact spectroscopic data is not detailed within these specific research articles, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds. The molecular formula of Ropivacaine Hydrochloride Monohydrate is C17H27ClN2O • H2O, and its molecular weight is 328.88 g/mol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




